1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol
Overview
Description
1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps:
Formation of the 2-furylmethylamine intermediate: This can be achieved by reacting furfural with ammonia under reductive amination conditions.
Nitration of 4-nitrophenylpiperazine: The nitration of phenylpiperazine can be carried out using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The 2-furylmethylamine is then coupled with the nitrated phenylpiperazine under basic conditions to form the desired intermediate.
Final coupling with 2-naphthol: The intermediate is then reacted with 2-naphthol in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group on the naphthol ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated naphthol derivatives.
Scientific Research Applications
1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The compound’s overall structure allows it to fit into binding sites of target molecules, modulating their activity.
Comparison with Similar Compounds
1-[[4-[3-(Furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol: Unique due to the combination of furylmethyl, nitrophenyl, and naphthol moieties.
1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-phenol: Similar structure but with a phenol group instead of naphthol.
1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-anthracenol: Similar structure but with an anthracenol group instead of naphthol.
Uniqueness: The presence of the naphthol group in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c31-26-10-7-19-4-1-2-6-22(19)23(26)18-28-11-13-29(14-12-28)20-8-9-25(30(32)33)24(16-20)27-17-21-5-3-15-34-21/h1-10,15-16,27,31H,11-14,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIFESHLDVDNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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